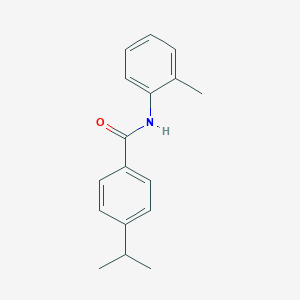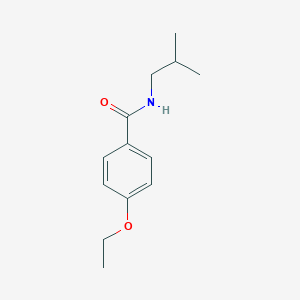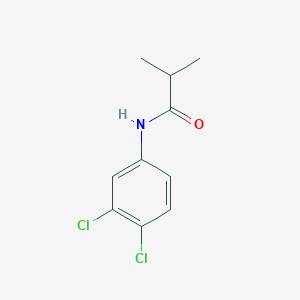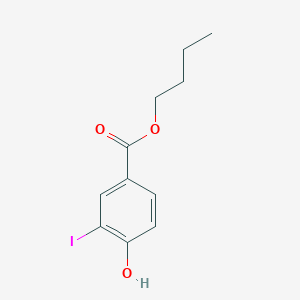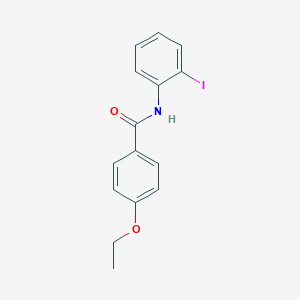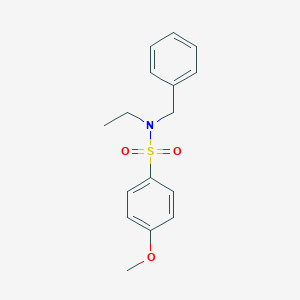
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential therapeutic applications. BEME is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to possess antioxidant effects, which may contribute to its anti-inflammatory and antitumor effects.
Advantages and Limitations for Lab Experiments
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for N-benzyl-N-ethyl-4-methoxybenzenesulfonamide research. One area of interest is the development of this compound-based drugs for the treatment of pain and inflammation-related disorders. Another area of interest is the development of this compound-based drugs for cancer therapy. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other fields of medicine, such as dermatology and ophthalmology.
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other fields of medicine.
Synthesis Methods
The synthesis of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide involves the reaction of N-ethyl-4-methoxybenzenesulfonamide with benzyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to possess antitumor effects, making it a promising candidate for cancer therapy. In addition, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
CAS RN |
5357-20-0 |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(13-14-7-5-4-6-8-14)21(18,19)16-11-9-15(20-2)10-12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
GODGJXTVHLMWLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)




![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

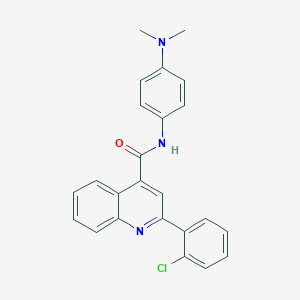
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
